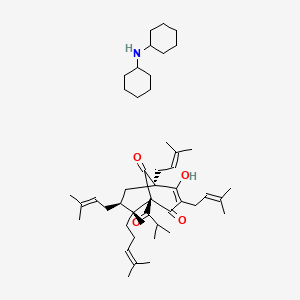

Sel de dicyclohexylammonium d'hyperforine

Vue d'ensemble

Description

Le sel de dicyclohexylammonium d’hyperforine (Hyperforine DCHA) est une forme saline stable de l’hyperforine, qui est le principal constituant actif responsable des propriétés antidépressives et anxiolytiques des extraits de millepertuis. John’s Wort extracts John’s Wort . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment ses propriétés antidépressives, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Hyperforin DCHA has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the key applications are:

Antidepressant and Anxiolytic: Hyperforin DCHA is known for its antidepressant and anxiolytic properties, making it a valuable compound in the treatment of depression and anxiety disorders.

Anti-inflammatory: The compound exhibits significant anti-inflammatory effects, which are beneficial in treating various inflammatory conditions.

Neuroprotective: The compound has neuroprotective effects, which can be useful in treating neurodegenerative diseases.

Antibacterial: Hyperforin DCHA exhibits antibacterial properties, making it effective against various bacterial infections.

Mécanisme D'action

L’Hyperforine DCHA exerce ses effets en agissant comme un inhibiteur de la recapture des monoamines, notamment la sérotonine, la noradrénaline, la dopamine et l’acide gamma-aminobutyrique (GABA) . Il active le canal ionique transitoire du potentiel récepteur TRPC6, ce qui induit l’entrée de sodium et de calcium dans la cellule, conduisant à l’inhibition de la recapture des monoamines . De plus, l’Hyperforine DCHA active le récepteur X des pregnanes (PXR), qui régule la transcription des enzymes du cytochrome P450 CYP3A4 et CYP2C9 . Ces cibles moléculaires et voies contribuent aux effets antidépresseurs, anxiolytiques et autres effets thérapeutiques du composé .

Analyse Biochimique

Biochemical Properties

Hyperforin DCHA is an activator of the transient receptor canonical 6 (TRPC6) channels . It modulates calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels . It also inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . Furthermore, it can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase activating protein, and sirtuins .

Cellular Effects

Hyperforin DCHA has been shown to have various effects on cells. It modulates γδ T cells to secrete IL-17α, which plays a crucial role in immune responses . It also improves Imiquimod-induced psoriasis-like conditions in mice models . In addition, it has been found to inhibit the uptake of monoamine neurotransmitters such as serotonin, dopamine, noradrenaline, and GABA .

Molecular Mechanism

The molecular mechanism of Hyperforin DCHA involves its interaction with various biomolecules. It activates the transient receptor potential ion channel TRPC6, leading to an increase in intracellular sodium and calcium levels . This action is believed to inhibit the reuptake of monoamine neurotransmitters . Hyperforin DCHA also activates the pregnane X receptor (PXR), which regulates the transcription of CYP3A4, a member of the cytochrome P450 enzyme system .

Dosage Effects in Animal Models

In animal models, Hyperforin DCHA has shown to have dosage-dependent effects. For instance, it has been reported to inhibit carrageenan-induced mouse paw edema formation with an ED50 of 1 mg/kg

Metabolic Pathways

Hyperforin DCHA is involved in various metabolic pathways. It inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in prostaglandin biosynthesis .

Transport and Distribution

Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be transported across cell membranes through these channels.

Subcellular Localization

Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be localized in regions of the cell where these channels are present.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l’Hyperforine DCHA implique l’extraction de l’hyperforine à partir des fleurs et des boutons floraux d’Hypericum perforatum en utilisant la technologie brevetée SuperFluids™ CXP . L’hyperforine extraite est ensuite purifiée et stabilisée en formant le sel de dicyclohexylammonium . L’Hyperforine DCHA stable a été préparée selon la méthode décrite dans le brevet PCT WO 99/41220 .

Méthodes de production industrielle

La production industrielle de l’Hyperforine DCHA implique des processus d’extraction et de purification à grande échelle. L’utilisation de la technologie SuperFluids™ CXP permet une extraction efficace de l’hyperforine, qui est ensuite convertie en sa forme saline stable, l’Hyperforine DCHA . Cette méthode garantit une pureté et une stabilité élevées du produit final, ce qui le rend adapté à diverses applications de recherche et thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

L’Hyperforine DCHA subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer sa stabilité et sa bioactivité.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’Hyperforine DCHA comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le méthanol et l’éthanol . Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’Hyperforine DCHA comprennent divers dérivés présentant une bioactivité et une stabilité améliorées . Ces dérivés sont souvent utilisés dans des recherches plus approfondies pour explorer leurs applications thérapeutiques potentielles .

Applications de recherche scientifique

L’Hyperforine DCHA a un large éventail d’applications de recherche scientifique, notamment son utilisation en chimie, biologie, médecine et industrie . Voici quelques-unes des principales applications :

Antidépresseur et anxiolytique : L’Hyperforine DCHA est connue pour ses propriétés antidépressives et anxiolytiques, ce qui en fait un composé précieux dans le traitement de la dépression et des troubles anxieux.

Anti-inflammatoire : Le composé présente des effets anti-inflammatoires importants, qui sont bénéfiques pour traiter diverses affections inflammatoires.

Neuroprotecteur : Le composé a des effets neuroprotecteurs, qui peuvent être utiles dans le traitement des maladies neurodégénératives.

Antibactérien : L’Hyperforine DCHA présente des propriétés antibactériennes, ce qui la rend efficace contre diverses infections bactériennes.

Comparaison Avec Des Composés Similaires

L’Hyperforine DCHA est unique par rapport à d’autres composés similaires en raison de sa stabilité et de sa bioactivité accrue . Voici quelques composés similaires :

Tétrahydrohyperforine : Un dérivé de l’hyperforine aux propriétés anti-angiogéniques puissantes.

Octahydrohyperforine : Un autre dérivé présentant une activité anti-angiogénique accrue par rapport à l’hyperforine.

Adhyperforine : Un composé similaire à l’hyperforine qui agit comme un inhibiteur de la recapture des monoamines.

Ces composés partagent des propriétés thérapeutiques similaires mais diffèrent par leur stabilité, leur bioactivité et leurs applications spécifiques .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNMVCMFQAPDM-DNSWOBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677360 | |

| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238074-03-8 | |

| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyperforine dicyclohexylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)